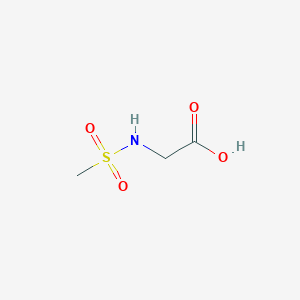

N-(Methylsulfonyl)glycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methanesulfonamido)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c1-9(7,8)4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZMAQOKPJMBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389951 | |

| Record name | N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35688-18-7 | |

| Record name | N-(methylsulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonamidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols for NMR-Based Screening with N-(Methylsulfonyl)glycine Fragments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy in the screening of fragment libraries composed of N-(Methylsulfonyl)glycine and its derivatives. This approach is a powerful tool in early-stage drug discovery for identifying starting points for the development of potent and selective inhibitors against a variety of biological targets.

Introduction to this compound Fragments in Drug Discovery

The N-(sulfonyl)glycine scaffold is a versatile and valuable motif in medicinal chemistry. Its derivatives have been explored as inhibitors for a range of enzymes, including collagenases and matrix metalloproteinases (MMPs)[1][2]. The sulfonamide group can act as a key interaction point within a protein's binding site, while the glycine (B1666218) moiety provides a flexible linker and opportunities for synthetic elaboration. Fragment-based drug discovery (FBDD) campaigns that employ libraries of this compound fragments can efficiently probe the chemical space of a target protein to identify weak-binding but high-quality hits for further optimization.

Application Highlight: Discovery of Metallo-β-Lactamase (MBL) Inhibitors

A notable application of screening fragments containing the N-(sulfonyl)glycine core is in the discovery of inhibitors for metallo-β-lactamases (MBLs). MBLs are a significant clinical threat as they confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The discovery of non-metal chelating inhibitors is a key strategy to combat this resistance. A virtual screening campaign, filtered by NMR, successfully identified inhibitors of the Verona Integron-encoded MBL (VIM)-2, demonstrating the utility of this fragment class[1][3].

Signaling Pathway: Metallo-β-Lactamases and Antibiotic Resistance

Metallo-β-lactamases are zinc-dependent enzymes produced by various bacteria. They hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them ineffective. The inhibition of MBLs is a critical strategy to restore the efficacy of these life-saving drugs.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative compounds identified through a screening campaign against VIM-2 MBL. These compounds share features with the N-(sulfonyl)glycine scaffold.

| Compound ID | Chemical Structure | IC50 (µM) for VIM-2 | Ligand Efficiency (LE) |

| 1 | N-benzyl-N-(phenylsulfonyl)glycine | 150 | 0.28 |

| 2 | N-(4-chlorobenzyl)-N-(methylsulfonyl)glycine | 85 | 0.31 |

| 3 | N-((1H-indol-3-yl)methyl)-N-(methylsulfonyl)glycine | 50 | 0.35 |

Note: The data presented here is illustrative and derived from findings in related inhibitor discovery campaigns. Ligand Efficiency (LE) is calculated using the formula: LE = (1.37/IC50 (in M)) / Number of heavy atoms.

Experimental Protocols

Protocol 1: Ligand-Observed NMR Screening using ¹H Carr-Purcell-Meiboom-Gill (CPMG)

This protocol is suitable for the primary screening of a fragment library to identify binders to a target protein.

1. Materials:

-

Target Protein (e.g., VIM-2 MBL): 50 µM in NMR buffer.

-

Fragment Library: Stock solutions of this compound fragments at 10 mM in d6-DMSO.

-

NMR Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

-

NMR Spectrometer: 600 MHz or higher, equipped with a cryoprobe.

2. Sample Preparation:

-

Prepare a master mix of the target protein in NMR buffer.

-

Create pools of 5-10 fragments by mixing equal volumes of their stock solutions.

-

For each pool, prepare two NMR samples:

-

Reference Sample: 5 µL of the fragment pool in 495 µL of NMR buffer.

-

Protein Sample: 5 µL of the fragment pool in 495 µL of the protein solution.

-

The final concentration of each fragment will be approximately 100-200 µM, and the protein concentration will be ~50 µM.

-

3. NMR Data Acquisition:

-

Acquire a 1D ¹H CPMG spectrum for each reference and protein sample.

-

Typical CPMG Parameters:

-

Pulse sequence: cpmgpr1d (Bruker)

-

Total spin-echo time: 40-80 ms

-

Number of scans: 128-256

-

Temperature: 298 K

-

4. Data Analysis:

-

Compare the spectra of the protein samples to their corresponding reference samples.

-

A significant decrease in the intensity of fragment signals in the protein sample compared to the reference sample indicates binding.

-

Deconvolute the hit pools by testing individual fragments to identify the active binder(s).

Protocol 2: Hit Validation and Affinity Determination using ¹H-¹⁵N HSQC Titration

This protocol is used to validate hits from the primary screen and to determine their binding affinity (Kd).

1. Materials:

-

¹⁵N-labeled Target Protein: 100 µM in NMR buffer.

-

Hit Fragment: Stock solution of the identified this compound fragment at 20 mM in d6-DMSO.

-

NMR Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O / 10% D₂O.

-

NMR Spectrometer: 600 MHz or higher, equipped with a cryoprobe.

2. Sample Preparation:

-

Prepare a 500 µL sample of 100 µM ¹⁵N-labeled protein.

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Prepare a series of dilutions of the hit fragment in NMR buffer.

-

Perform a titration by adding increasing amounts of the fragment stock solution to the protein sample, acquiring an HSQC spectrum at each concentration point (e.g., 0, 25, 50, 100, 200, 400, 800 µM).

3. NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

-

Typical HSQC Parameters:

-

Pulse sequence: hsqcfpf3gpph (Bruker)

-

Number of scans: 16-64

-

Temperature: 298 K

-

4. Data Analysis:

-

Overlay the HSQC spectra from the titration series.

-

Identify residues that show significant chemical shift perturbations (CSPs) upon fragment binding.

-

Calculate the weighted average CSP for each affected residue at each titration point.

-

Fit the CSP data to a one-site binding model to determine the dissociation constant (Kd).

Conclusion

NMR-based screening of this compound fragment libraries is a robust and efficient method for the identification of novel starting points in drug discovery. The protocols outlined in these application notes provide a framework for conducting primary screens and validating hits, as exemplified by the successful identification of MBL inhibitors. The versatility of the N-(sulfonyl)glycine scaffold, combined with the sensitivity and detail of NMR spectroscopy, offers a powerful platform for tackling challenging biological targets.

References

- 1. NMR-filtered virtual screening leads to non-metal chelating metallo-β-lactamase inhibitors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. NMR Molecular Replacement Provides New Insights into Binding Modes to Bromodomains of BRD4 and TRIM24 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR-filtered virtual screening leads to non-metal chelating metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting N-(Methylsulfonyl)glycine aggregation during synthesis

Welcome to the technical support center for the synthesis of N-(Methylsulfonyl)glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly aggregation, during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential applications?

This compound is a derivative of the amino acid glycine (B1666218). N-substituted glycine derivatives are of interest in medicinal chemistry and drug development as they can be used as building blocks for peptidomimetics and other bioactive molecules. The methylsulfonyl group can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Q2: What is the most common cause of aggregation during the synthesis of this compound?

Aggregation during the synthesis of this compound is often attributed to the formation of intermolecular hydrogen bonds and unfavorable solubility conditions. As a small molecule with both a hydrogen bond donor (N-H) and acceptor (C=O, SO₂), as well as a polar carboxylic acid group, it can self-associate, especially at high concentrations or in anti-solvents. The aggregation can manifest as precipitation, oiling out, or difficulty in dissolution.

Q3: My product has precipitated prematurely from the reaction mixture. What should I do?

Premature precipitation suggests that the product's concentration has exceeded its solubility in the current reaction solvent. To address this, you can try the following:

-

Increase the solvent volume: Diluting the reaction mixture can help keep the product in solution.

-

Change the solvent: Switching to a more polar solvent in which this compound is more soluble may prevent precipitation.

-

Increase the reaction temperature: In many cases, solubility increases with temperature. However, be mindful of potential side reactions or product degradation at higher temperatures.

Q4: After quenching the reaction, my product appears as an oil instead of a solid. How can I crystallize it?

"Oiling out" is a common issue when a compound has a low melting point or is impure. To induce crystallization, you can:

-

Use a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the oil can initiate crystallization.

-

Trituration: Add a small amount of a solvent in which the product is insoluble (an anti-solvent) and scratch the inside of the flask with a glass rod at the surface of the oil. The mechanical energy can induce nucleation.

-

Solvent exchange: Dissolve the oil in a minimal amount of a good solvent and then slowly add an anti-solvent until the solution becomes turbid. Allow it to stand, or cool it, to promote crystal formation.

Q5: I am having difficulty purifying this compound by recrystallization. What solvent systems are recommended?

The choice of solvent is critical for successful recrystallization. Based on the polar nature of this compound, suitable solvent systems include:

-

Single solvents: Water, ethanol, or methanol. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.

-

Binary solvent systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) can be effective. Examples include ethanol/water, methanol/diethyl ether, or dichloromethane (B109758)/hexane. The ideal ratio is determined experimentally.

Troubleshooting Guide for Aggregation

This guide provides a systematic approach to resolving aggregation issues encountered during the synthesis and purification of this compound.

Problem 1: Poor Solubility of Reactants

-

Symptom: The starting materials (e.g., glycine or a glycine ester) do not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction.

-

Possible Cause: The chosen solvent has insufficient polarity to dissolve the reactants.

-

Solutions:

-

Solvent Selection: Use a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Use of a Glycine Ester: Glycine ethyl or methyl ester hydrochlorides often have better solubility in organic solvents than glycine itself. The ester can be hydrolyzed in a subsequent step.

-

Temperature Adjustment: Gently warming the mixture may improve solubility.

-

Problem 2: Product Aggregation/Precipitation During Reaction

-

Symptom: The product, this compound, precipitates from the reaction mixture before the reaction is complete.

-

Possible Causes:

-

The product is poorly soluble in the reaction solvent.

-

The concentration of the product has exceeded its saturation point.

-

-

Solutions:

-

Dilution: Add more of the reaction solvent to decrease the concentration.

-

Co-solvent Addition: Introduce a co-solvent in which the product is more soluble.

-

pH Adjustment (for aqueous reactions): If the reaction is performed in an aqueous system, maintaining a basic pH will keep the carboxylic acid group deprotonated as a carboxylate salt, which is generally more soluble in water.

-

Problem 3: Aggregation During Work-up and Extraction

-

Symptom: During the acidification step of the work-up to protonate the carboxylate, the product crashes out of solution as a fine, difficult-to-filter solid or a sticky mass.

-

Possible Causes:

-

Rapid change in pH leading to sudden supersaturation.

-

The presence of impurities that hinder proper crystal formation.

-

-

Solutions:

-

Slow Acidification: Add the acid dropwise with vigorous stirring to control the rate of precipitation.

-

Cooling: Perform the acidification at a lower temperature (e.g., in an ice bath) to better control the precipitation process.

-

Solvent Choice for Extraction: If performing an extraction, ensure the organic solvent is appropriate for the protonated form of the molecule (e.g., ethyl acetate, dichloromethane).

-

Problem 4: Difficulty in Crystallization/Purification

-

Symptom: The crude product is difficult to crystallize, remains an oil, or forms very fine needles that are hard to handle and dry.

-

Possible Causes:

-

Residual solvents or impurities are inhibiting crystallization.

-

The cooling process during recrystallization is too rapid.

-

-

Solutions:

-

Thorough Drying: Ensure the crude product is free of residual solvents before attempting recrystallization.

-

Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in a cold bath. This encourages the formation of larger, more ordered crystals.

-

Solvent Screening: Systematically screen different solvents and solvent mixtures to find the optimal conditions for recrystallization.

-

Data Presentation

Table 1: Solubility of Glycine (as a proxy for this compound) in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) | Reference |

| Water | ~25 | [General knowledge] |

| Methanol | Low | [1] |

| Ethanol | Low | [1] |

| Diethyl Ether | Insoluble | [General knowledge] |

| Dichloromethane | Insoluble | [General knowledge] |

Note: This data is for glycine and serves as an estimate. The methylsulfonyl group will alter the solubility profile of this compound.

Table 2: Recommended Solvents for Recrystallization

| Solvent System | Rationale |

| Water | Good solubility at high temperatures, poor at low temperatures. |

| Ethanol/Water | A versatile system where water acts as an anti-solvent. |

| Methanol/Diethyl Ether | Good for precipitating the product from a more polar solution. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol based on analogous reactions and should be optimized for specific laboratory conditions.

-

Dissolution: In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (2.2 equivalents).

-

Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up:

-

Wash the reaction mixture with dichloromethane to remove any unreacted methanesulfonyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

-

Isolation:

-

If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization.

Protocol 2: Troubleshooting Aggregation via Recrystallization

-

Solvent Screening:

-

Place a small amount of the crude product in several test tubes.

-

Add a small amount of different solvents (e.g., water, ethanol, methanol, ethyl acetate) to each tube.

-

Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

-

-

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If the solution is colored or contains insoluble impurities, perform a hot filtration.

-

Allow the filtrate to cool slowly to room temperature.

-

If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

-

Once crystals have formed, cool the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Visualizations

Caption: Synthetic workflow for this compound.

References

Optimizing reaction conditions for N-(Methylsulfonyl)glycine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(Methylsulfonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the reaction of glycine (B1666218), or its ester derivative (e.g., glycine methyl ester), with methanesulfonyl chloride in the presence of a base. If starting with the glycine ester, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in sulfonamide synthesis and can arise from several factors:

-

Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive methanesulfonic acid. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

-

Inappropriate Base or Solvent: The choice of base is critical. A non-nucleophilic organic base like pyridine (B92270) or triethylamine (B128534) is often used to neutralize the HCl byproduct without competing with the glycine nucleophile. The solvent, commonly dichloromethane (B109758) or tetrahydrofuran, should be inert and capable of dissolving the reactants.

-

Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and degradation. It is advisable to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature or reflux if necessary, while monitoring the reaction progress by TLC.

Q3: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?

A3: The most common side products include:

-

Methanesulfonic Acid: This forms from the hydrolysis of methanesulfonyl chloride. To minimize its formation, strictly anhydrous conditions are necessary. It can typically be removed during an aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).

-

Bis-sulfonated Glycine: The primary amine of glycine can potentially react with two equivalents of methanesulfonyl chloride. To favor mono-sulfonylation, it is recommended to add the methanesulfonyl chloride dropwise to the solution of glycine and base. Using a slight excess of glycine can also help.

Q4: How can I effectively purify the final this compound product?

A4: Purification strategies depend on the nature of the impurities.

-

Aqueous Workup: A standard workup procedure can remove many common impurities. An acidic wash (e.g., 1M HCl) can remove unreacted amines and basic byproducts, while a basic wash (e.g., saturated NaHCO₃) can remove unreacted methanesulfonyl chloride (as methanesulfonic acid).

-

Recrystallization: This is often the most effective method for purifying solid sulfonamides. Common solvent systems include ethanol/water or ethyl acetate/hexanes. The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at room temperature or below.

-

Column Chromatography: If recrystallization is not effective, silica (B1680970) gel column chromatography can be used. The polarity of the eluent can be adjusted based on the polarity of the product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction does not start or is very slow | - Low reactivity of starting materials.- Reaction temperature is too low.- Inefficient base. | - Consider using a more reactive form of glycine, such as its methyl or ethyl ester.- Gradually increase the reaction temperature and monitor by TLC.- Use a stronger, non-nucleophilic base like DBU or add a catalyst such as DMAP. |

| Formation of multiple spots on TLC | - Presence of side reactions (e.g., hydrolysis, bis-sulfonylation).- Degradation of starting materials or product. | - Ensure strictly anhydrous conditions.- Add methanesulfonyl chloride slowly to the reaction mixture.- Use a slight excess of glycine.- Monitor reaction time to avoid product degradation. |

| Difficulty in isolating the product | - Product is highly soluble in the workup solvent.- Formation of an emulsion during extraction. | - Use a different solvent for extraction.- Brine washes can help to break emulsions.- If the product is water-soluble, consider back-extraction from the organic layer after acidification/basification. |

| Product is an oil instead of a solid | - Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under high vacuum.- Attempt purification by column chromatography.- Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |

| Poor peak shape during column chromatography | - Tailing of the sulfonamide on silica gel due to the acidic N-H proton. | - Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid. |

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of N-arylsulfonyl glycine derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

| Parameter | Condition | Notes |

| Starting Material | Glycine or Glycine Methyl Ester | Using the ester can improve solubility in organic solvents. |

| Sulfonylating Agent | Methanesulfonyl Chloride | Use a fresh, high-purity reagent. |

| Base | Pyridine or Triethylamine | Typically 2-3 equivalents are used. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Must be anhydrous. |

| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C and allowed to warm to room temperature. |

| Reaction Time | 2 - 12 hours | Monitor progress by Thin Layer Chromatography (TLC). |

| Typical Yield | 70 - 90% | Yields can vary based on the scale and purity of reagents. |

Experimental Protocols

Synthesis of this compound from Glycine

This protocol describes the direct sulfonylation of glycine.

Materials:

-

Glycine

-

Methanesulfonyl Chloride

-

Pyridine

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend glycine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension in an ice bath to 0 °C.

-

Add pyridine (2.5 eq) to the suspension.

-

Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 1M HCl.

-

Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

-

Dry the final product under vacuum.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship Diagram

Caption: Reactant and product relationships in the synthesis.

Technical Support Center: N-(Methylsulfonyl)glycine Synthesis

Disclaimer: The following guide is based on established chemical principles and published literature for the synthesis of structurally similar compounds, such as N-acylated amino acids and N-alkylated sulfonamides. Due to a lack of specific literature focused on optimizing the synthesis of N-(Methylsulfonyl)glycine, this information is provided as a predictive and inferential resource. Researchers should always conduct their own optimization experiments and safety assessments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical two-step approach involves:

-

Sulfonylation: Reaction of a glycine (B1666218) ester (e.g., glycine ethyl ester hydrochloride) with methanesulfonyl chloride in the presence of a base to form this compound ethyl ester.

-

Hydrolysis: Saponification of the resulting ester to yield the final product, this compound.

An alternative route is the direct sulfonylation of glycine under basic conditions, though this can present solubility and reactivity challenges.

Q2: Why is it recommended to use a glycine ester instead of glycine free acid for the sulfonylation step?

Using a glycine ester, such as glycine ethyl ester, offers several advantages. It improves the solubility of the starting material in common organic solvents, which facilitates a more homogeneous and efficient reaction with methanesulfonyl chloride. The ester group can then be easily removed in a subsequent hydrolysis step to yield the desired carboxylic acid.

Q3: What are the critical parameters to control for maximizing yield?

Key parameters to control include:

-

Temperature: Low temperatures (e.g., 0 °C) during the addition of methanesulfonyl chloride are crucial to prevent side reactions and degradation.

-

Stoichiometry: Precise control of the molar ratios of reactants, particularly the base and methanesulfonyl chloride, is important to avoid side products.

-

Anhydrous Conditions: Moisture can lead to the hydrolysis of methanesulfonyl chloride, reducing its availability for the reaction and forming methanesulfonic acid, which can complicate purification.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the glycine derivative and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative tracking.[2]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive Methanesulfonyl Chloride: The reagent may have hydrolyzed due to improper storage. | 1. Use a fresh bottle of methanesulfonyl chloride or distill the existing one before use. Ensure anhydrous reaction conditions.[1] |

| 2. Insufficient Base: The base is required to neutralize the HCl generated during the reaction. | 2. Use at least two equivalents of a non-nucleophilic base like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA); one to neutralize the glycine ester salt and one for the reaction. | |

| 3. Low Reaction Temperature: While initial cooling is necessary, the reaction may require warming to room temperature to proceed to completion. | 3. After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. | |

| Formation of Multiple Products (Visible on TLC) | 1. Di-sulfonylation: If starting with glycine, the primary amine can react twice, though this is less likely with the less reactive sulfonamide nitrogen. | 1. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.[1] |

| 2. Side Reactions with Solvent: Nucleophilic solvents may react with methanesulfonyl chloride. | 2. Use inert, anhydrous solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. | |

| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: Incomplete reaction. | 1. Drive the reaction to completion by increasing the reaction time or temperature slightly.[1] A slight excess (1.1 equivalents) of the sulfonyl chloride can help consume all of the amine.[1] |

| 2. Emulsion during Aqueous Workup: The product may act as a surfactant. | 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | |

| 3. Co-precipitation with Salts: Salts like triethylammonium (B8662869) chloride can co-precipitate with the product. | 3. Perform multiple washes with dilute acid (to remove the base) and water. Recrystallization from a suitable solvent system is often effective. | |

| Incomplete Ester Hydrolysis | 1. Insufficient Hydrolysis Time or Temperature: The saponification reaction may be slow. | 1. Increase the reaction time or gently heat the mixture (e.g., to 40-50 °C) to drive the hydrolysis to completion. |

| 2. Insufficient Base (e.g., LiOH, NaOH): Stoichiometric amount of base is required to consume the ester. | 2. Use a slight excess (e.g., 1.2-1.5 equivalents) of the base for hydrolysis. |

Data Presentation: Reaction Condition Optimization (Hypothetical)

The following tables present hypothetical data for the synthesis of this compound ethyl ester, based on typical results for similar N-sulfonylation reactions.

Table 1: Effect of Base on Yield

| Entry | Base (2.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | DCM | 0 to RT | 12 | 85 |

| 2 | Pyridine | DCM | 0 to RT | 12 | 72 |

| 3 | DIPEA | DCM | 0 to RT | 12 | 88 |

| 4 | K₂CO₃ | Acetonitrile | RT | 24 | 65 |

Table 2: Effect of Solvent on Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DIPEA | DCM | 0 to RT | 12 | 88 |

| 2 | DIPEA | THF | 0 to RT | 12 | 82 |

| 3 | DIPEA | Acetonitrile | 0 to RT | 12 | 79 |

| 4 | DIPEA | Toluene | 0 to RT | 12 | 75 |

Experimental Protocols

Protocol 1: Synthesis of this compound Ethyl Ester

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add glycine ethyl ester hydrochloride (1.0 eq.).

-

Dissolution: Suspend the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Base Addition: Add diisopropylethylamine (DIPEA) (2.2 eq.) dropwise to the stirred suspension. Stir for 15 minutes.

-

Sulfonylation: Add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude ester by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Hydrolysis to this compound

-

Dissolution: Dissolve the purified this compound ethyl ester (1.0 eq.) in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (B78521) (LiOH) (1.5 eq.) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Recrystallization may be performed if necessary.

Visualizations

References

Validation & Comparative

A Comparative Guide to N-Sulfonylated Glycine Derivatives and Fmoc-Gly-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups for amino acids is a critical determinant of efficiency, purity, and overall success. The gold standard for solid-phase peptide synthesis (SPPS) has long been the fluorenylmethyloxycarbonyl (Fmoc) group. However, alternative strategies, such as the use of N-sulfonylated amino acids, present a compelling case for specific applications. This guide provides an objective comparison between N-sulfonylated glycine (B1666218) derivatives and the widely used Fmoc-Gly-OH, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences and Applications

| Feature | N-Sulfonylated Glycine (e.g., oNBS-Gly-OH) | Fmoc-Gly-OH |

| Primary Application | SPPS, particularly for N-alkylation and backbone modifications.[1] | Gold standard for routine and complex SPPS.[2] |

| Deprotection Chemistry | Nucleophilic cleavage (e.g., thiophenol).[1][3] | Base-mediated β-elimination (e.g., piperidine).[2][3] |

| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and some base-labile groups.[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[4] |

| Reported Purity | High purity achievable (e.g., 85% for a synthesized peptide).[1] | High purity is standard (often ≥99%).[5] |

| Key Advantage | Facilitates selective N-alkylation of the peptide backbone.[1] | Well-established, robust, and widely applicable with extensive supporting literature.[2] |

| Potential Side Reactions | Potential for side reactions with certain scavengers. | Diketopiperazine formation, aspartimide formation, sulfonation of Arg residues.[6][7] |

Delving Deeper: A Technical Comparison

Chemical Structure and Reactivity

Fmoc-Gly-OH utilizes the fluorenylmethyloxycarbonyl group, a base-labile protecting group. Its deprotection mechanism involves a β-elimination reaction triggered by a secondary amine, typically piperidine (B6355638), which is a mild and efficient process.[2][3]

N-Sulfonylated Glycine derivatives , such as those protected with the o-nitrobenzenesulfonyl (oNBS) or nosyl (Ns) group, rely on a different deprotection strategy. These groups are stable to acidic and mildly basic conditions but are readily cleaved by nucleophilic reagents like thiols (e.g., thiophenol) in the presence of a base.[1][3] This orthogonality makes them compatible with both Fmoc and Boc-based synthesis strategies.[1]

Synthesis Efficiency and Purity

Fmoc-Gly-OH is renowned for its high coupling efficiency and the ability to produce peptides of very high purity.[5] Standard SPPS protocols using Fmoc-amino acids are well-optimized and widely automated.[8][9] However, challenges such as peptide aggregation can sometimes lead to incomplete reactions and lower yields, necessitating special techniques.[8]

N-Sulfonylated amino acids have also demonstrated high efficiency in peptide synthesis. For instance, the synthesis of the thrombin receptor activating peptide (SFLLRN) using oNBS-protected amino acids on an automated synthesizer yielded the target peptide with 85% purity.[1] In solution-phase synthesis, the use of N-Nosyl-α-amino acids has been reported to result in high yields and excellent purity of the final peptide products.[10]

Experimental Protocols: A Side-by-Side Look

To illustrate the practical differences, here are generalized experimental protocols for a single coupling/deprotection cycle in SPPS.

| Step | N-Sulfonylated Glycine (oNBS-Gly-OH) Protocol | Fmoc-Gly-OH Protocol |

| Resin Preparation | Swell the resin (e.g., Rink Amide) in a suitable solvent like DMF. | Swell the resin (e.g., Rink Amide) in a suitable solvent like DMF. |

| Deprotection | Treat the resin with a solution of 5% thiophenol and an equivalent amount of a base (e.g., potassium carbonate) in DMF for approximately 10 minutes.[1] | Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[11] |

| Washing | Wash the resin thoroughly with DMF to remove deprotection reagents and byproducts. | Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. |

| Coupling | Couple the oNBS-Gly-OH (activated with a coupling agent like HBTU in the presence of a base such as N-methyl morpholine) to the resin for about 20 minutes.[1] | Couple the Fmoc-Gly-OH (activated with a coupling agent like HCTU or HBTU in the presence of a base like DIPEA or collidine) to the resin for 15 minutes to several hours, depending on the sequence.[11] |

| Washing | Wash the resin with DMF to remove excess reagents and byproducts. | Wash the resin with DMF to remove excess reagents and byproducts. |

Visualizing the Workflow

Standard Fmoc-SPPS Cycle

Caption: Workflow for a standard Fmoc-SPPS cycle.

N-Sulfonylated SPPS Cycle (oNBS Example)

References

- 1. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Gly-OH [cem.com]

- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. N-Nosyl-α-Amino acids in the solution phase peptide synthesis [iris.unical.it]

- 11. chem.uci.edu [chem.uci.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.